
(1S,2S)-2-(Ethyl(methyl)amino)cyclohexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL (MIXTURE OF TRANS-ISOMERS) is a compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring. The compound exists as a mixture of trans-isomers, which means that the substituents are located on opposite sides of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL typically involves the reaction of cyclohexanone with ethylmethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is then subjected to hydrogenation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to isolate the trans-isomers.
Chemical Reactions Analysis
Types of Reactions
TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and various substituted amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is used as a building block for the synthesis of more complex molecules. It is also studied for its stereochemical properties and reactivity.
Biology
In biological research, this compound is investigated for its potential as a chiral auxiliary in asymmetric synthesis. It is also explored for its interactions with biological molecules.
Medicine
In medicine, the compound is studied for its potential pharmacological properties. It is investigated for its effects on the central nervous system and its potential as a therapeutic agent.
Industry
In the industrial sector, TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
TRANS-2-(DIMETHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with two methyl groups attached to the amino group.
TRANS-2-(ETHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with an ethyl group attached to the amino group.
TRANS-2-(METHYLAMINO)CYCLOHEXAN-1-OL: Similar structure but with a methyl group attached to the amino group.
Uniqueness
TRANS-2-(ETHYL(METHYL)AMINO)CYCLOHEXAN-1-OL is unique due to the presence of both ethyl and methyl groups attached to the amino group. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1S,2S)-2-[ethyl(methyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-10(2)8-6-4-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
WXNAGJJUDIZVNK-IUCAKERBSA-N |
Isomeric SMILES |
CCN(C)[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
CCN(C)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


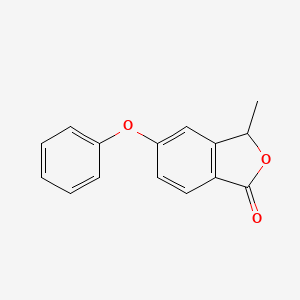
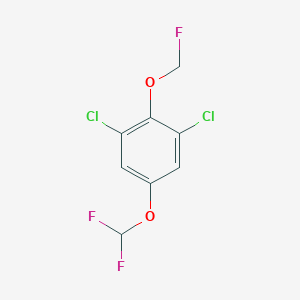
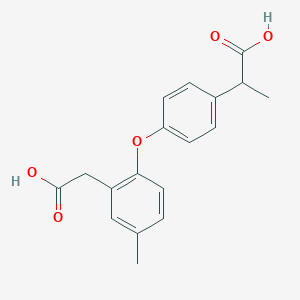
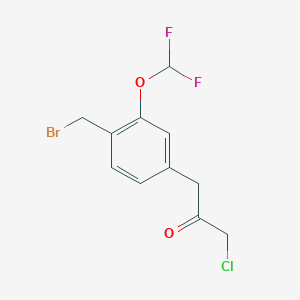
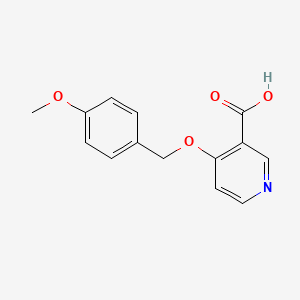

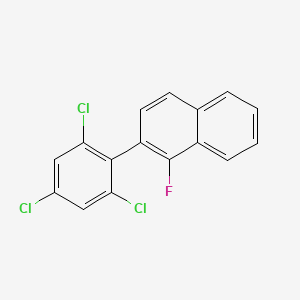


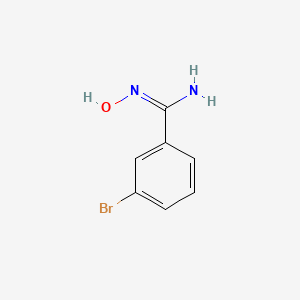
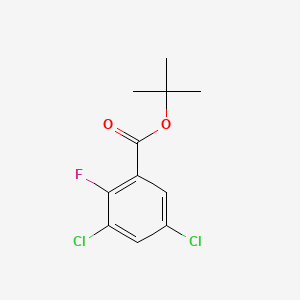
![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
![13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)
